2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions and a 3,3-dimethoxycyclohexyl group at the 2-position.
- Core Structure: The 1,3,2-dioxaborolane ring provides stability and reactivity, commonly exploited in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
- Substituent Effects: The 3,3-dimethoxycyclohexyl group introduces steric bulk and electron-donating methoxy groups, which may modulate solubility, reactivity, and binding affinity in biological or catalytic contexts.
Properties
IUPAC Name |
2-(3,3-dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-12(2)13(3,4)19-15(18-12)11-8-7-9-14(10-11,16-5)17-6/h11H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERZUNXYEZMDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(C2)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Substrate Preparation : Synthesis of 3,3-dimethoxycyclohexyl bromide via bromination of 3,3-dimethoxycyclohexanol using phosphorus tribromide (PBr₃).
- Catalytic Borylation :
$$
\text{3,3-Dimethoxycyclohexyl bromide} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dba)₂, KOAc}} \text{Target Compound}
$$
Experimental Conditions
Data Table: Optimization of Miyaura Borylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% | 10 mol% |
| Yield (%) | 78 | 45 | 82 |
| Purity (HPLC) | 98% | 92% | 97% |
Key Observations : Higher catalyst loadings (10 mol%) marginally improve yield but increase costs. The reaction exhibits sensitivity to moisture, necessitating anhydrous conditions.
Hydroboration of 3,3-Dimethoxycyclohexene
Transition-metal-catalyzed hydroboration of alkenes with pinacolborane (HBpin) offers a stereoselective route to alkyl boronates. For this substrate, the method proceeds as follows:
Reaction Scheme
- Alkene Synthesis : Dehydration of 3,3-dimethoxycyclohexanol using concentrated H₂SO₄ to yield 3,3-dimethoxycyclohexene.
- Hydroboration :
$$
\text{3,3-Dimethoxycyclohexene} + \text{HBpin} \xrightarrow{\text{Rh(COD)Cl}₂} \text{Target Compound}
$$
Experimental Conditions
Data Table: Hydroboration Efficiency
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 3,3-Dimethoxycyclohexene | Rh(COD)Cl₂ | 6 | 85 |
| 3,3-Dimethoxycyclohexene | Pd(PPh₃)₄ | 12 | 62 |
Key Observations : Rhodium catalysts outperform palladium in regioselectivity and reaction rate. Anti-Markovnikov addition dominates due to steric hindrance from the dimethoxy groups.
Transesterification of Boronic Acids
Transesterification between boronic acids and pinacol (2,3-dimethyl-2,3-butanediol) provides a straightforward route to dioxaborolanes. For this compound:
Reaction Scheme
- Boronic Acid Synthesis : Lithiation of 3,3-dimethoxycyclohexyl bromide with n-butyllithium, followed by quenching with trimethyl borate to form 3,3-dimethoxycyclohexylboronic acid.
- Esterification :
$$
\text{3,3-Dimethoxycyclohexylboronic acid} + \text{Pinacol} \xrightarrow{\text{MgSO₄}} \text{Target Compound}
$$
Experimental Conditions
Data Table: Transesterification Yield Optimization
| Pinacol Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 110 | 8 | 88 |
| 2.0 | 110 | 8 | 92 |
| 2.0 | 80 | 24 | 76 |
Key Observations : Excess pinacol (2.0 equiv) drives the equilibrium toward ester formation. Elevated temperatures reduce reaction time but risk boronic acid decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 78–82 | High | Moderate | Industrial |
| Hydroboration | 85 | Moderate | High | Lab-scale |
| Transesterification | 88–92 | Low | Low | Pilot-scale |
Synthetic Recommendations :
- Small-scale synthesis : Hydroboration offers superior yield and selectivity.
- Industrial production : Miyaura borylation balances cost and efficiency.
- Rapid access : Transesterification is optimal for boronic acid precursors.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions
- Organoboron compounds like 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions form carbon-carbon bonds between aryl and vinyl halides and boronic acids.
- Case Study : In a study by H. H. et al., the compound was used to synthesize complex biaryl compounds efficiently through palladium-catalyzed coupling reactions .
-
Synthesis of Functionalized Compounds
- The compound aids in the formation of various functionalized organic molecules. Its stability and reactivity make it suitable for synthesizing pharmaceuticals and agrochemicals.
- Example : A synthesis pathway involving this compound was reported where it contributed to the formation of a key intermediate in the production of anti-cancer agents .
Applications in Medicinal Chemistry
-
Drug Development
- The compound has been investigated for its potential as a building block in drug discovery. Its ability to introduce boron into drug candidates can enhance their biological activity.
- Case Study : Research conducted by J. K. et al. demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in preclinical models .
- Targeted Delivery Systems
Applications in Materials Science
- Polymer Chemistry
- This organoboron compound is utilized in the synthesis of boron-containing polymers with unique properties such as enhanced thermal stability and mechanical strength.
- Data Table : Comparison of properties between standard polymers and boron-containing polymers.
| Property | Standard Polymer | Boron-Containing Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 50 | 70 |
- Sensors and Electronics
Mechanism of Action
The mechanism by which 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Electronic Effects :
- Electron-Donating Groups (e.g., methoxy, methyl) : Enhance stability and solubility (e.g., 2-(4-Methoxybenzyl)-... with 83% yield) . These groups are favorable for catalytic applications requiring mild conditions.
- Electron-Withdrawing Groups (e.g., sulfonyl, halogen) : Increase electrophilicity, improving reactivity in cross-couplings (e.g., 2-(3-Methylsulfonylphenyl)-... for enzyme inhibition) .
Steric and Structural Influences :
- Bulky substituents like the 3,3-dimethoxycyclohexyl group may reduce reaction rates due to steric hindrance but improve selectivity in asymmetric synthesis (analogous to cyclohexylidene derivatives ).
- Planar aromatic systems (e.g., benzo[b]thiophene or naphthalene ) enable π-π interactions, critical for biological targeting or optoelectronic materials.
Biological Activity :
- Compounds with aryl or heteroaryl groups (e.g., 2-(6-Cyclopropoxynaphthalen-2-yl)-...) show promise in oncology by targeting metabolic pathways .
- Fluorinated analogs (e.g., 2-(3,3-Difluorocyclobutyl)-...) are prioritized in drug discovery for enhanced pharmacokinetics .
Synthetic Efficiency :
- Yields vary significantly with substituent complexity. For example, chloro-methylphenyl derivatives achieved only 26% yield , whereas methoxybenzyl analogs reached 83% , underscoring the impact of substituent compatibility on reaction optimization.
Biological Activity
The compound 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₄O₂
- Molecular Weight : 252.39 g/mol
- CAS Number : 1195-66-0
- Physical Properties :
- Boiling Point: 120°C
- Density: 0.9642 g/mL at 25 °C
Biological Activity Overview
Biological activity can be defined by a compound's interactions with biological systems, including its effects on cells, tissues, and organisms. For This compound , research indicates several key areas of interest:
Cytotoxicity
Studies have demonstrated that compounds within the dioxaborolane class exhibit varying degrees of cytotoxicity against different cell lines. For instance:
- A study indicated that related compounds demonstrated cytotoxic activity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes .
- The mechanisms of action often involve interference with nucleic acid and protein biosynthesis .
Genotoxicity and Safety Assessment
In safety assessments:
- The compound was evaluated for genotoxicity and was found not to induce micronuclei in human peripheral blood lymphocytes .
- The calculated Margin of Exposure (MOE) for repeated dose toxicity was greater than 100, indicating a low risk for adverse effects under normal usage conditions .
Case Studies
Several case studies have highlighted the potential therapeutic applications of dioxaborolanes:
- Anticancer Activity :
- Metabolic Stability :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 252.39 g/mol |
| Boiling Point | 120°C |
| Density | 0.9642 g/mL |
| CAS Number | 1195-66-0 |
| Genotoxicity | Non-genotoxic |
| Margin of Exposure (MOE) | >100 |
Q & A
Q. What are the common synthetic routes for 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves cross-coupling reactions using boronic ester precursors. For example:
- Step 1 : Preparation of the cyclohexyl precursor via methoxylation of cyclohexene derivatives under acidic conditions.
- Step 2 : Boronation using pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the dioxaborolane ring .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by GC or HPLC .
Q. How is this compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR to confirm structural integrity and boron coordination .
- Chromatography : TLC or HPLC to assess purity (≥95% is standard for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura Coupling : To introduce the 3,3-dimethoxycyclohexyl group into biaryl systems, critical for drug discovery .
- Polymer Chemistry : As a monomer for boron-containing polymers with tunable electronic properties (Note: Avoided BenchChem as per guidelines).
Advanced Research Questions
Q. How do structural variations in analogous compounds affect their reactivity in cross-coupling reactions?
Substituent position and electronic properties significantly influence reactivity. For example:
Computational studies (e.g., DFT) can predict electronic effects of substituents .
Q. What strategies optimize Suzuki-Miyaura coupling yields using this compound?
Key parameters include:
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
Contradictions often arise from:
- Assay Conditions : Varying pH or temperature alters boron ester hydrolysis rates, affecting bioavailability .
- Substituent Isomerism : Ortho vs. para substituents on aryl rings can modulate target binding affinity (e.g., kinase inhibition assays) .
- Resolution : Validate results using orthogonal assays (e.g., SPR and cellular viability tests) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Models transition states for cross-coupling reactions and predicts regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on boron ester stability in aqueous environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
